(4-Fluorophenyl)methyl 3-oxobutanoate
CAS No.: 61312-57-0
Cat. No.: VC19540133
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61312-57-0 |
---|---|
Molecular Formula | C11H11FO3 |
Molecular Weight | 210.20 g/mol |
IUPAC Name | (4-fluorophenyl)methyl 3-oxobutanoate |
Standard InChI | InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
Standard InChI Key | JWPKOCDHGKWCAK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(=O)OCC1=CC=C(C=C1)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a 4-fluorophenylmethyl group esterified to 3-oxobutanoic acid (Figure 1). Key features include:
-
β-Keto ester backbone: Enables tautomerization and nucleophilic reactivity.
-
Fluorinated aromatic ring: Introduces electron-withdrawing effects, influencing solubility and intermolecular interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 210.20 g/mol | |
IUPAC Name | (4-Fluorophenyl)methyl 3-oxobutanoate | |
SMILES | CC(=O)CC(=O)OCC1=CC=C(C=C1)F | |
Boiling Point/Melting Point | Not reported | – |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via esterification of 3-oxobutanoic acid with (4-fluorophenyl)methanol under acidic or coupling conditions :
-
Acid-catalyzed esterification:
. -
Coupling agents: Use of DCC (dicyclohexylcarbodiimide) or EDCI for higher yields.
Table 2: Key Reaction Parameters
Characterization Techniques
Spectroscopic Analysis
-
NMR Spectroscopy:
-
IR Spectroscopy: Strong bands at 1740 cm (ester C=O) and 1715 cm (ketone C=O).
-
Mass Spectrometry: Molecular ion peak at m/z 210.1 (M).
Chemical Reactivity and Applications
Reactivity Profile
-
Keto-enol tautomerism: Facilitates condensation reactions (e.g., Claisen, Knorr).
-
Nucleophilic acyl substitution: Reacts with amines to form β-keto amides .
Pharmaceutical Relevance
-
Intermediate in drug synthesis: Used in patents for androgen/glucocorticoid receptor modulators (e.g., EP3480201A1) .
-
Antimicrobial potential: Structural analogs show activity against M. tuberculosis (MIC = 4–64 μg/mL) .
Table 3: Biological Activity of Structural Analogs
Compound | Activity | MIC/IC | Source |
---|---|---|---|
Methyl 4-(3-fluorophenyl)-4-oxobutanoate | Antitubercular lead | 4 μg/mL | |
(4-Fluorophenyl)methyl derivatives | Receptor modulation | Not reported |
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume